molecular formula C14H17NO B14698776 o-Toluamide, alpha-1-cyclohexen-1-yl- CAS No. 23966-64-5

o-Toluamide, alpha-1-cyclohexen-1-yl-

Cat. No.: B14698776
CAS No.: 23966-64-5
M. Wt: 215.29 g/mol
InChI Key: FEPGMASKFFUWJZ-UHFFFAOYSA-N
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Description

o-Toluamide, alpha-1-cyclohexen-1-yl- is an organic compound with the molecular formula C14H17NO. It consists of 17 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is known for its unique structure, which includes a cyclohexenyl group attached to a toluamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluamide, alpha-1-cyclohexen-1-yl- typically involves the reaction of o-toluic acid with cyclohexenylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of o-Toluamide, alpha-1-cyclohexen-1-yl- may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

o-Toluamide, alpha-1-cyclohexen-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

o-Toluamide, alpha-1-cyclohexen-1-yl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which o-Toluamide, alpha-1-cyclohexen-1-yl- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    o-Toluamide: Lacks the cyclohexenyl group, making it less complex.

    Cyclohexenylamine: Contains the cyclohexenyl group but lacks the toluamide moiety.

    N-Phenylcyclohexylamine: Similar structure but with a phenyl group instead of a toluamide group.

Uniqueness

o-Toluamide, alpha-1-cyclohexen-1-yl- is unique due to its combination of a cyclohexenyl group and a toluamide moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

23966-64-5

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(cyclohexen-1-ylmethyl)benzamide

InChI

InChI=1S/C14H17NO/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-6,8-9H,1-3,7,10H2,(H2,15,16)

InChI Key

FEPGMASKFFUWJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CC2=CC=CC=C2C(=O)N

Origin of Product

United States

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